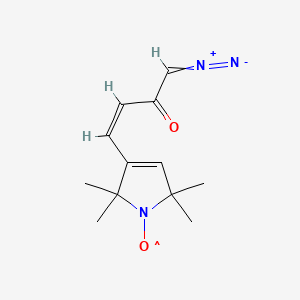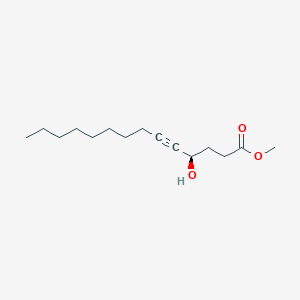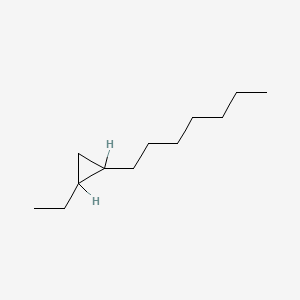
1-(3-Phenylacryloyl)naphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylacryloyl)naphthalen-2-yl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a naphthalene ring system substituted with a phenylacryloyl group and an acetate group. Its molecular formula is C21H16O3, and it has a molecular weight of approximately 316.36 g/mol .
準備方法
The synthesis of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate typically involves the reaction of naphthalene derivatives with phenylacryloyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3-Phenylacryloyl)naphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-Phenylacryloyl)naphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Phenylacryloyl)naphthalen-2-yl acetate involves its interaction with specific molecular targets and pathways. The phenylacryloyl group can participate in conjugation with biological molecules, affecting their function. The acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
類似化合物との比較
1-(3-Phenylacryloyl)naphthalen-2-yl acetate can be compared with similar compounds such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a methoxy group instead of an acetate group, which may alter its reactivity and biological activity.
3-Amino-2,3-dihydro-1H-benzo[f]chromenes: These compounds have a different core structure but share similar functional groups, leading to comparable chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
76339-58-7 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
[1-(3-phenylprop-2-enoyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C21H16O3/c1-15(22)24-20-14-12-17-9-5-6-10-18(17)21(20)19(23)13-11-16-7-3-2-4-8-16/h2-14H,1H3 |
InChIキー |
LTURKRUSMZHYPD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


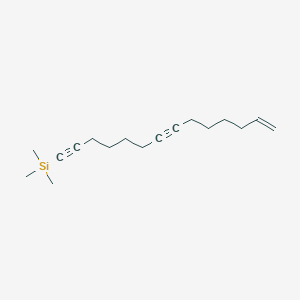

![2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14440423.png)
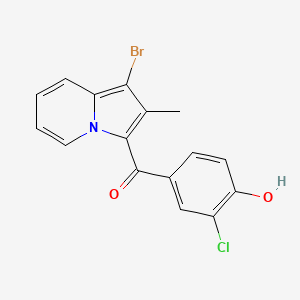
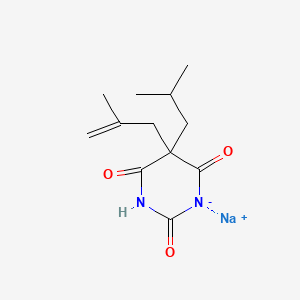
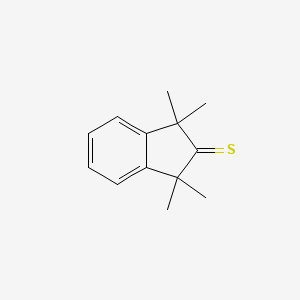
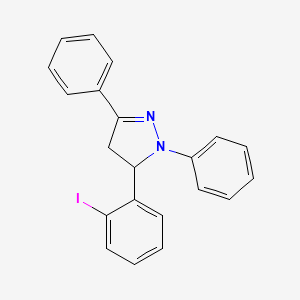
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, trilithium monosodium salt](/img/structure/B14440446.png)

![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
